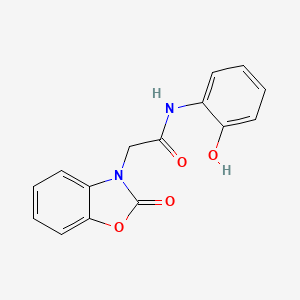![molecular formula C18H19NO4 B5330725 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. This compound is a derivative of fentanyl, which is a potent opioid pain medication. Methoxyacetylfentanyl, like other opioids, works by binding to opioid receptors in the brain and spinal cord, leading to pain relief and a sense of euphoria. However, it is important to note that this compound is not approved for medical use and is considered a Schedule I controlled substance in the United States.
Mécanisme D'action
As mentioned earlier, 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-onelfentanyl works by binding to opioid receptors in the brain and spinal cord. Specifically, it has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. This binding leads to the activation of downstream signaling pathways that ultimately result in pain relief and a sense of well-being.
Biochemical and Physiological Effects:
In addition to its analgesic and euphoric effects, 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-onelfentanyl can also cause a range of other physiological effects. These include respiratory depression, sedation, nausea, vomiting, and constipation. In high doses, this compound can lead to coma and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-onelfentanyl in lab experiments is its potency and specificity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation in a controlled setting. However, the potential for abuse and overdose makes it important for researchers to handle this compound with care and follow appropriate safety protocols.
Orientations Futures
There are several areas of future research that could be explored with regards to 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-onelfentanyl. One area of interest is the development of new methods for detecting and analyzing this compound in biological samples. Additionally, more research is needed to understand the long-term effects of 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-onelfentanyl use and abuse, particularly with regards to its potential for addiction and dependence. Finally, there is a need for continued efforts to develop safer and more effective treatments for pain management that do not rely on opioids.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-onelfentanyl involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,4-dimethoxyphenethylamine, which is further reacted with 4-methoxybenzoyl chloride to form the final product, 1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-onelfentanyl.
Applications De Recherche Scientifique
Methoxyacetylfentanyl has been the subject of several scientific studies, particularly in the field of forensic toxicology. Researchers have developed methods for detecting and analyzing this compound in biological samples, such as blood and urine, in order to determine its presence in cases of drug-related deaths and overdoses.
Propriétés
IUPAC Name |
(Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-6-4-13(5-7-14)19-11-10-17(20)16-9-8-15(22-2)12-18(16)23-3/h4-12,19H,1-3H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBXDJYAHYZON-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)
![4-[2-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5330668.png)
![3-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5330676.png)
![2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5330700.png)
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
